molecular formula C17H17N3O3S B2845071 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide CAS No. 1105234-32-9

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide

Cat. No.: B2845071
CAS No.: 1105234-32-9
M. Wt: 343.4
InChI Key: DUEQNHCKFVKBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide moiety linked to a pyridazinone ring through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the pyridazinone intermediate is reacted with a suitable propyl halide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the propyl-substituted pyridazinone with naphthalene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, leading to the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: Its unique structure could be exploited in the design of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide Derivatives: Compounds with similar sulfonamide linkages but different substituents on the naphthalene ring.

    Pyridazinone Derivatives: Compounds with variations in the substituents on the pyridazinone ring.

Uniqueness

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide is unique due to the specific combination of the naphthalene sulfonamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h1-3,5-10,13,19H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEQNHCKFVKBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.